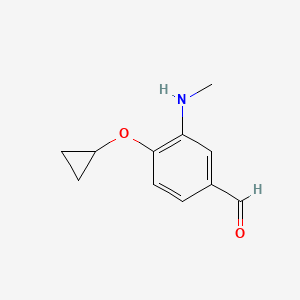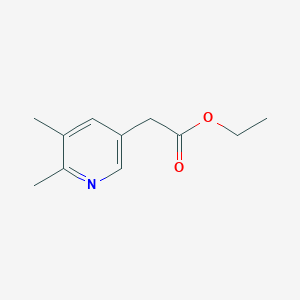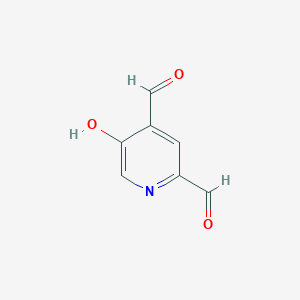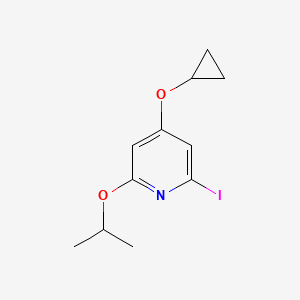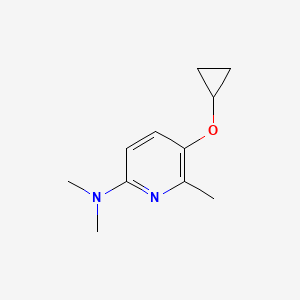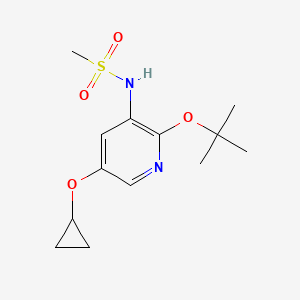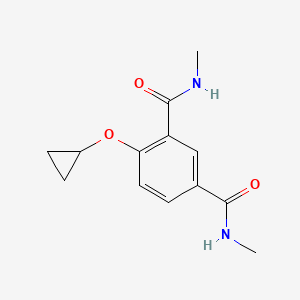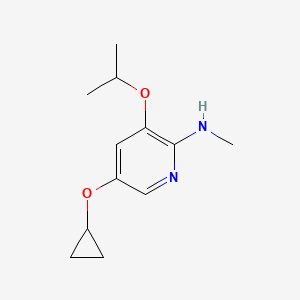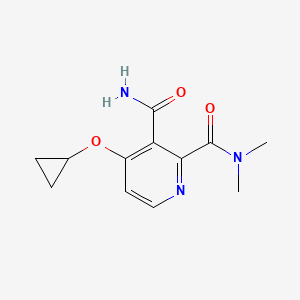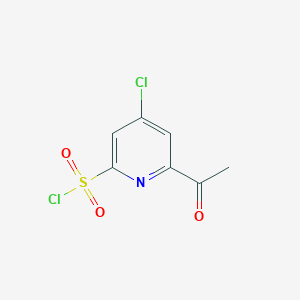
6-Acetyl-4-chloropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-chloropyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes an acetyl group, a chlorine atom, and a sulfonyl chloride group attached to a pyridine ring. Its molecular formula is C7H6ClNO3S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 6-acetyl-4-chloropyridineThis reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used in oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Oxidized Derivatives: Products of oxidation reactions.
Biaryl Compounds: Resulting from coupling reactions.
Aplicaciones Científicas De Investigación
6-Acetyl-4-chloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .
Comparación Con Compuestos Similares
- 2-Chloropyridine-3-sulfonyl chloride
- 4-Chloropyridine-2-sulfonyl chloride
- 2-Chloropyridine-4-sulfonyl chloride
Comparison: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to other chloropyridine-sulfonyl chlorides. The acetyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C7H5Cl2NO3S |
|---|---|
Peso molecular |
254.09 g/mol |
Nombre IUPAC |
6-acetyl-4-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(8)3-7(10-6)14(9,12)13/h2-3H,1H3 |
Clave InChI |
SKOSVKBQLUYYDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


